molecular formula C5H5NO2 B1203913 Pyrrole-3-carboxylic acid CAS No. 931-03-3

Pyrrole-3-carboxylic acid

Cat. No. B1203913
CAS RN: 931-03-3
M. Wt: 111.1 g/mol
InChI Key: DOYOPBSXEIZLRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-3-carboxylic acid derivatives has been achieved through various methodologies. A notable method is the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters, yielding the acids in a single microreactor process (Herath & Cosford, 2010). Another approach involves the use of Pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, showcasing its versatility in synthesis reactions (Altman, Anderson, & Buchwald, 2008).

Molecular Structure Analysis

The crystal and molecular structure of derivatives like 3-(Pyrrole-2′-carboxamido)propanoic acid has been determined, revealing the presence of pyrrole rings and propionic acid subchains linked by amido bonds, with the molecules packing in highly coplanar, centrosymmetric, hydrogen-bonded pairs (Zeng Xiang, 2005).

Chemical Reactions and Properties

Pyrrole-3-carboxylic acid and its derivatives undergo a variety of chemical reactions. For example, decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis, leading to the formation of pyrrole and protonated carbonic acid, highlighting its reactive decarboxylation pathways (Mundle & Kluger, 2009).

Physical Properties Analysis

The physical properties of pyrrole-3-carboxylic acid derivatives can vary significantly depending on their structural modifications. However, detailed analysis of these properties requires specific studies that focus on individual derivatives' melting points, solubilities, and crystalline structures.

Chemical Properties Analysis

Pyrrole-3-carboxylic acid exhibits typical carboxylic acid chemical properties, such as the ability to form esters, amides, and various other derivatives. Its chemical reactivity also includes participation in condensation reactions, as seen in the synthesis of carboxylic esters from various carboxylic acids and alcohols using pyridine-3-carboxylic anhydride (3-PCA) (Mukaiyama & Funasaka, 2007).

Scientific Research Applications

  • Polymer Synthesis and Biomedical Applications :

    • Pyrrole-3-carboxylic acid is used in the synthesis of polymers like poly(pyrrole-3-carboxylic acid) for biomedical applications. For instance, its modification on electrodes enhances dopamine detection, indicating potential in developing sensitive biosensors (Özcan et al., 2017).
    • It has also been utilized in creating functionalized nanoneedles for cancer treatment, combining photodynamic and photothermal therapy, showing promise in targeted drug delivery and treatment strategies (Liu et al., 2018).
  • Chemical Synthesis and Catalysis :

    • In chemical synthesis, pyrrole-3-carboxylic acid derivatives have been produced through various reactions, including one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, demonstrating its versatility in organic synthesis (Herath & Cosford, 2010).
    • It is also used in the context of catalysis, as seen in the Fe(II)-catalyzed isomerization of vinylisoxazoles into pyrroles, which is important in the synthesis of various organic compounds (Galenko et al., 2017).
  • Material Science and Electrochemistry :

    • Pyrrole-3-carboxylic acid is instrumental in material science, especially in the preparation of electrochemically active surfaces. These surfaces have potential applications in advanced biomaterials, as they can be modified for specific interactions with biological molecules (De Giglio et al., 2004).
  • Analytical Chemistry :

    • It serves a role in analytical chemistry, particularly in the development of sensors for neurotransmitters like serotonin, which could have implications for neuroscientific research and clinical diagnostics (Özcan & İlkbaş, 2015).

Safety And Hazards

While specific safety and hazards information for Pyrrole-3-carboxylic Acid was not found, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrrole-3-carboxylic Acid has potential applications in various fields. For instance, it can be used in the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples . Furthermore, it can be used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Future research may explore these and other potential applications of Pyrrole-3-carboxylic Acid.

properties

IUPAC Name

1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOPBSXEIZLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121536-25-2
Record name Poly(pyrrole-3-carboxylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121536-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90900989
Record name NoName_35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90900989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole-3-carboxylic acid

CAS RN

931-03-3
Record name Pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-pyrrole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
H RAPOPORT, CD WILLSON - The Journal of Organic Chemistry, 1961 - ACS Publications
… This acid (I) could be converted to its methyl ester (V) with diazomethane; I and V were identified as pyrrole-3-carboxylic acid and methyl pyrrole-3-carboxylate, respectively. The same …
Number of citations: 20 pubs.acs.org
A Iordănescu, M Tertis, A Cernat, M Suciu… - …, 2018 - Wiley Online Library
… A nanostructured platform based on pyrrole 3-carboxylic acid was … tailored by polymerizing pyrrole 3-carboxylic acid at the surface of … By comparing pyrrole 3-carboxylic acid with pyrrole, …
A Özcan, S İlkbaş - Sensors and Actuators B: Chemical, 2015 - Elsevier
… On the other hand, the use of poly(pyrrole-3-carboxylic acid) … the preparation of poly(pyrrole-3-carboxylic acid) films for the … of the prepared poly(pyrrole-3-carboxylic acid) films are the …
Number of citations: 65 www.sciencedirect.com
X Liu, H Su, W Shi, Y Liu, Y Sun, D Ge - Biomaterials, 2018 - Elsevier
… In this work, poly(pyrrole-3-carboxylic acid) (PPyCOOH) nanoneedles with abundant carboxyl groups and ideal tumor cell uptake efficiency were prepared for the first time, and further …
Number of citations: 86 www.sciencedirect.com
L Sun, C Liang, S Shirazian, Y Zhou… - Journal of medicinal …, 2003 - ACS Publications
To improve the antitumor properties and optimize the pharmaceutical properties including solubility and protein binding of indolin-2-ones, a number of different basic and weakly basic …
Number of citations: 651 pubs.acs.org
A Herath, NDP Cosford - Organic letters, 2010 - ACS Publications
… To overcome this obstacle, the stream containing the pyrrole-3-carboxylic acid exiting the first microreactor was combined first with EDC/HOBt (1:1, 1.2 equiv) and then with amine/…
Number of citations: 91 pubs.acs.org
W Shi, H Cao, C Song, H Jiang, J Wang, S Jiang… - Journal of Membrane …, 2010 - Elsevier
… conducting polymer poly(pyrrole-3-carboxylic acid) to fabricate … (pyrrole-3-carboxylic acid) was coated onto the alumina membrane by polymerizing monomer pyrrole-3-carboxylic acid …
Number of citations: 44 www.sciencedirect.com
DJ Chadwick, ST Hodgson - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
… for example, the most efficient synthesis of pyrrole-3-carboxylic acid was achieved in three … with sodium and methanol in liquid ammonia affords pyrrole-3carboxylic acid (8) in 90% yield …
Number of citations: 43 pubs.rsc.org
CJ Roy, L Leprince, A De Boulard, J Landoulsi… - Electrochimica …, 2011 - Elsevier
… The composition of the comonomer solution is noted x/y where x and y represent the molar percentage of the pyrrole monomer and the pyrrole-3-carboxylic acid monomer in the solution…
Number of citations: 16 www.sciencedirect.com
R Janmanee, A Baba, S Phanichphant… - … applied materials & …, 2012 - ACS Publications
… In this study, we report the EC-TSPR biosensors for the detection of human IgG based on a poly(pyrrole-3-carboxylic acid) (PP3C) film. The EC-TSPR technique is a promising …
Number of citations: 47 pubs.acs.org

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